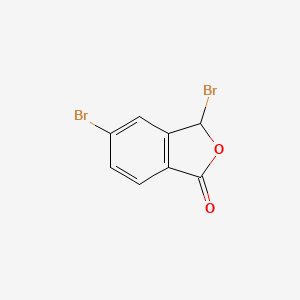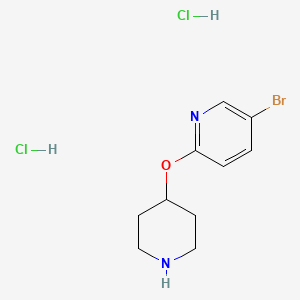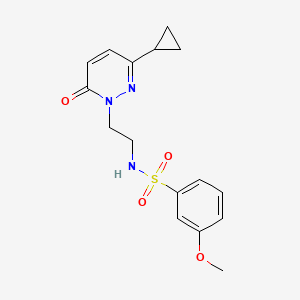
3,5-Dibromo-3H-isobenzofuran-1-one
Übersicht
Beschreibung
3,5-Dibromo-3H-isobenzofuran-1-one is a brominated derivative of isobenzofuran-1-one, a compound that forms the core structure in various synthetic targets due to its potential biological activities. The dibromo substitution on the isobenzofuranone ring can significantly alter the chemical and physical properties of the molecule, potentially leading to various applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of brominated isobenzofuran-1-ones typically involves starting materials such as maleic anhydrides or phthalic anhydrides. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones, which are closely related to the target compound, can be achieved from phthalic anhydrides through a debrominative decarboxylation or bromodecarboxylation reaction as a key step . Additionally, a domino one-pot strategy using [Cu]-catalysis in water as a green solvent has been reported for the synthesis of isobenzofuran-1(3H)-ones, which could potentially be adapted for the synthesis of dibromo derivatives . Moreover, regioselective bromocyclization of 2-alkynylbenzoic acids has been developed to directly synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones .
Molecular Structure Analysis
The molecular structure of isobenzofuran-1(3H)-one derivatives has been extensively studied using various techniques such as X-ray crystallography, IR, NMR, and UV-Vis spectroscopy. For example, a novel derivative with a dimethylpyrimidinyl amino group was characterized, and its crystal structure was determined, showing that it crystallizes in the triclinic space group with specific unit-cell parameters . These structural analyses are crucial for understanding the molecular geometry, electronic properties, and potential interaction sites of the molecule.
Chemical Reactions Analysis
Isobenzofuran-1(3H)-ones can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, they can participate in photocatalytic reactions with sulfur dioxide surrogates to generate sulfonated derivatives . They can also be further elaborated via palladium-catalyzed cross-coupling reactions or converted into other heterocycles . Additionally, metal-free intramolecular oxychalcogenation approaches have been used to synthesize chalcogenated derivatives from o-alkenyl benzoic acids/amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of isobenzofuran-1(3H)-ones are influenced by their molecular structure and substituents. For example, the presence of bromine atoms is likely to increase the molecular weight and alter the lipophilicity of the compound. Theoretical studies, including DFT calculations, have been used to predict electronic properties such as HOMO and LUMO energies, which are indicative of the molecule's reactivity . Additionally, the antioxidant activity, DNA binding affinity, and molecular docking studies have been conducted to explore the biological relevance of these compounds .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Antioxidant Activity
A novel phthalide derivative, closely related to 3,5-Dibromo-3H-isobenzofuran-1-one, was analyzed for its structure and antioxidant activity. X-ray diffraction and IR spectroscopy, along with quantum chemical computation, revealed its crystalline structure and electronic properties. The compound exhibited antioxidant activities, assessed through various assays, and showed DNA binding affinity, indicating potential in bioactive compound research (Yılmaz et al., 2020).
Domino [Pd]-Catalysis in Synthesis
The synthesis of isobenzofuran-1(3H)-ones, including variants of 3,5-Dibromo-3H-isobenzofuran-1-one, was achieved through an efficient domino [Pd]-catalysis method. This strategy demonstrated a broad substrate scope and was applied in synthesizing various pharmaceutically relevant compounds (Mahendar & Satyanarayana, 2016).
Divergent Synthesis Approach
A divergent synthesis of isobenzofuran-1(3H)-one derivatives, similar to 3,5-Dibromo-3H-isobenzofuran-1-one, was realized through a metal-free intramolecular oxychalcogenation approach. This method provided a regioselective way to obtain various derivatives, demonstrating versatility in organic synthesis (Du et al., 2022).
Resonance-assisted Hydrogen Bonding
Isobenzofuran-1(3H)-ones, a group to which 3,5-Dibromo-3H-isobenzofuran-1-one belongs, display interesting resonance-assisted hydrogen bonding, as evidenced in structural studies. These findings are significant for understanding the stabilization and molecular interactions in such compounds (Franca et al., 2016).
Photocatalytic Generation of Sulfonated Derivatives
A photocatalytic method was developed for generating sulfonated isobenzofuran-1(3H)-ones, including derivatives of 3,5-Dibromo-3H-isobenzofuran-1-one. This approach utilized visible light and a photocatalyst, demonstrating an environmentally friendly synthetic route (Zhang, Zhou, & Wu, 2018).
[Cu]-Catalysis in Green Solvent
An environmentally benign synthesis of isobenzofuran-1(3H)-ones, related to 3,5-Dibromo-3H-isobenzofuran-1-one, was achieved using [Cu]-catalysis in water. This approach highlights the use of green solvents in organic synthesis (Mahendar & Satyanarayana, 2015).
Wirkmechanismus
Mode of Action
These changes could potentially alter the function of the target, affecting the overall biological process .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dibromo-3H-isobenzofuran-1-one . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.
Eigenschaften
IUPAC Name |
3,5-dibromo-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2/c9-4-1-2-5-6(3-4)7(10)12-8(5)11/h1-3,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHYDEJTOWNHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(OC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-3H-isobenzofuran-1-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B3014156.png)
![4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol](/img/structure/B3014157.png)



![N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B3014162.png)

![3,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B3014165.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B3014167.png)
![N-benzyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3014170.png)
![(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B3014173.png)
![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3014175.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B3014176.png)
![1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B3014178.png)